Cas no 78906-15-7 (Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-)

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- structure
78906-15-7 structure
Nombre del producto:Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Número CAS:78906-15-7
MF:C9H20O2Si
Megavatios:188.33940410614
CID:553653
PubChem ID:24874536

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Propiedades químicas y físicas

Nombre e identificación

    • Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
    • TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER
    • tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane
    • tert-butyldimethyl(oxiran-2-ylmethoxy)silane
    • 78906-15-7
    • tert-butyl(dimethyl)silyl 2-oxiranylmethyl ether
    • FT-0707311
    • SCHEMBL111369
    • tert-Butyldimethylsilyl glycidyl ether, 98%
    • t-butyldimethyl(oxiran-2-ylmethoxy)silane
    • YANSSVVGZPNSKD-UHFFFAOYSA-N
    • MFCD01862147
    • Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
    • DTXSID80394090
    • SY264106
    • (+/-)-(tert-butyldimethylsilyl) glycidyl ether
    • AKOS025295761
    • 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]oxirane (ACI)
    • Silane, (1,1-dimethylethyl)dimethyl(oxiranylmethoxy)- (9CI)
    • (tert-Butyldimethylsilyl) glycidyl ether
    • 2-[(tert-Butyldimethylsilyloxy)methyl]oxirane
    • [[(tert-Butyldimethylsilyl)oxy]methyl]oxirane
    • Glycidyl tert-butyldimethylsilyl ether
    • (S)-t-Butyldimethylsilyl Glycidyl Ether
    • DA-02761
    • MDL: MFCD02683555
    • Renchi: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3
    • Clave inchi: YANSSVVGZPNSKD-UHFFFAOYSA-N
    • Sonrisas: O1C(CO[Si](C(C)(C)C)(C)C)C1

Atributos calculados

  • Calidad precisa: 188.123
  • Masa isotópica única: 188.123
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 4
  • Complejidad: 160
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 21.8A^2

Propiedades experimentales

  • Denso: 0.901 g/mL at 25 °C(lit.)
  • Punto de ebullición: 195-197 °C(lit.)
  • Punto de inflamación: Fahrenheit: 158 ° f
    Celsius: 70 ° c
  • índice de refracción: n20/D 1.531(lit.)
  • PSA: 21.76000
  • Logp: 2.40700

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Información de Seguridad

  • Wgk Alemania:3

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHENG KE LU SI SHENG WU JI SHU
sc-236999-10g
tert-Butyldimethylsilyl glycidyl ether,
78906-15-7
10g
¥2369.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683296-1g
tert-Butyldimethyl(oxiran-2-ylmethoxy)silane
78906-15-7 98%
1g
¥1375.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683296-5g
tert-Butyldimethyl(oxiran-2-ylmethoxy)silane
78906-15-7 98%
5g
¥4704.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-236999-10 g
tert-Butyldimethylsilyl glycidyl ether,
78906-15-7
10g
¥2,369.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
526134-10G
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7
10g
¥3162.45 2023-12-05
Aaron
AR000BZ5-5g
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7 95%
5g
$395.00 2025-02-13
Aaron
AR000BZ5-25g
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7 95%
25g
$1110.00 2025-02-13
Aaron
AR000BZ5-10g
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
78906-15-7 95%
10g
$556.00 2025-02-13

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Intramolecular Vinyl Quinone Diels-Alder Reactions: Asymmetric Entry to the Cordiachrome Core and Synthesis of (-)-Isoglaziovianol
Loebermann, Florian; Weisheit, Lara; Trauner, Dirk, Organic Letters, 2013, 15(17), 4324-4326

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
Referencia
Reaction of dianions derived from β-keto esters with epoxides: utility in the preparation of synthetically useful tetrahydrofurans
Lygo, Barry; O'Connor, Norval; Wilson, Peter R., Tetrahedron, 1988, 44(22), 6881-8

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Studies Toward the Total Synthesis of C14-Oxygenated Dolastane Natural Products
Leung, Lai To, 2008, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1.5 h, 0 °C
Referencia
Substrate Chirality and Specificity of Diacylglycerol Kinases and the Multisubstrate Lipid Kinase
Epand, Richard M.; Shulga, Yulia V.; Timmons, Heath C.; Perri, Alexandra L.; Belani, Jitendra D.; et al, Biochemistry, 2007, 46(49), 14225-14231

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Cobalt-catalyzed carbonylation of epoxides to β-lactones promoted by gallium porphyrin
Li, Huimin; Tang, Yitian; Li, Zhijian; Li, Yonggang; Chen, Baoshu; et al, Molecular Catalysis, 2022, 533,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Imidazole
Referencia
A study toward a total synthesis of fostriecin
Kiyotsuka, Yohei; Igarashi, Junji; Kobayashi, Yuichi, Tetrahedron Letters, 2002, 43(15), 2725-2729

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Imidazole Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C
Referencia
Oxidative cyclization of tertiary pentenol derivatives forming 2,5,5-trisubstituted THF rings and the total synthesis of cyclocapitelline
Phillips, Geoffrey A.; Palmer, Cory; Stevens, Andrew C.; Piotrowski, Mathew L.; Dekruyf, Daryl S. R.; et al, Tetrahedron Letters, 2015, 56(44), 6052-6055

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  20 min, rt
Referencia
A versatile route to polythiophenes with functional pendant groups using alkyne chemistry
Huang, Xiao; Yang, Li; Emanuelsson, Rikard; Bergquist, Jonas; Stroemme, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 2682-2688

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt
Referencia
NHC-Catalyzed Ring Expansion of Oxacycloalkane-2-carboxaldehydes: A Versatile Synthesis of Lactones
Wang, Li; Thai, Karen; Gravel, Michel, Organic Letters, 2009, 11(4), 891-893

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referencia
Application of chromium carbene annulations and cyclisations to natural product synthesis
Ricketts, Dean C., 1993, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  10 min, rt; 17 h, rt
Referencia
Synthesis and Evaluation of Novel TLR2 Agonists as Potential Adjuvants for Cancer Vaccines
Lu, Benjamin L.; Williams, Geoffrey M.; Verdon, Daniel J.; Dunbar, P. Rod; Brimble, Margaret A., Journal of Medicinal Chemistry, 2020, 63(5), 2282-2291

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Raw materials

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Preparation Products

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Literatura relevante

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